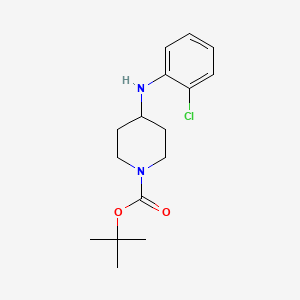

tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate is a piperidine-derived compound featuring a 2-chlorophenylamino substituent at the 4-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This scaffold is commonly utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes. The Boc group enhances solubility and stability during synthetic processes, while the 2-chlorophenyl moiety may influence binding affinity through steric and electronic effects.

Properties

IUPAC Name |

tert-butyl 4-(2-chloroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWVBOIKZGLVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626429 | |

| Record name | tert-Butyl 4-(2-chloroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946399-73-1 | |

| Record name | tert-Butyl 4-(2-chloroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with 2-chlorophenyl isocyanate in the presence of a tert-butyl ester protecting group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to a variety of derivatives with different biological activities.

- Reagent in Organic Reactions : The compound is utilized in various organic reactions, including oxidation and reduction processes, which are essential for the development of new chemical entities.

Biology

- Biological Activity Studies : Research indicates that this compound exhibits potential biological activities, including enzyme interactions and receptor modulation. It has been studied for its effects on various signaling pathways, particularly those involved in cancer cell proliferation and survival .

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain Gram-positive bacteria, indicating potential applications in antibiotic development .

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential as a pharmaceutical agent, particularly in cancer therapy. Compounds within this structural class have shown efficacy in inducing apoptosis in cancer cell lines and inhibiting tumor growth in xenograft models .

- Neuroprotective Effects : The compound may also have neuroprotective properties, potentially beneficial for treating neurodegenerative diseases by modulating neurotransmitter receptors and reducing oxidative stress-induced neuronal damage .

Case Studies and Research Findings

Several notable studies have provided insights into the applications of this compound:

Anticancer Study

A study evaluated the efficacy of piperidine derivatives in inducing apoptosis across various cancer cell lines. Results indicated significant cytotoxicity (IC50 values in the low micromolar range), suggesting potential as an effective anticancer agent compared to conventional therapies .

Neuroprotection

In models of oxidative stress-induced neuronal injury, this compound demonstrated a protective effect, reducing cell death by approximately 40% compared to untreated controls. This suggests its possible utility in developing therapies for neurodegenerative conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their substituents, synthetic routes, and pharmacological relevance:

Key Comparative Insights

Structural Modifications and Electronic Effects

- Fluorine (e.g., 4-fluoro in ) and bromine (e.g., 4-bromo in ) substituents alter electronic properties and metabolic stability. Pyridinyl () and pyrazolyl () rings introduce nitrogen heteroatoms, enabling hydrogen bonding or coordination with metal ions in enzymatic active sites.

Pharmacological Implications

- CB1 Antagonism : Compound 15a () demonstrates that chlorophenyl groups paired with purine cores yield peripherally selective CB1 antagonists, suggesting the target compound could be tailored for similar applications.

- Metabolic Stability : Fluorinated analogs () may exhibit enhanced resistance to cytochrome P450-mediated oxidation compared to chlorinated or brominated derivatives.

Biological Activity

tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound is characterized by a piperidine ring substituted with a tert-butyl group and a 2-chlorophenylamino moiety. Its molecular formula is with a molecular weight of approximately 270.75 g/mol.

Synthesis : The synthesis typically involves the reaction of 4-aminopiperidine with 2-chlorophenyl isocyanate in the presence of a tert-butyl ester protecting group. The reaction conditions usually include organic solvents like dichloromethane or tetrahydrofuran, conducted at controlled temperatures to ensure high yields and purity.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. It has been shown to bind to various receptors and enzymes, modulating their activity and influencing biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may impact neurotransmitter systems and inflammatory pathways.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored, particularly against bacterial strains. In laboratory settings, it has shown effectiveness in inhibiting the growth of certain Gram-positive bacteria, suggesting potential as an antibiotic agent .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter receptors could help mitigate neuronal damage caused by oxidative stress or inflammation .

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of piperidine derivatives in inducing apoptosis in cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity (IC50 values in the low micromolar range), outperforming some conventional chemotherapeutics .

- Neuroprotection : In a model of oxidative stress-induced neuronal injury, this compound demonstrated a protective effect, reducing cell death by approximately 40% compared to untreated controls. This suggests its potential utility in developing therapies for neurodegenerative conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | Structure | Anticancer activity |

| tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | Structure | Moderate antimicrobial properties |

| tert-Butyl 4-(cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate | Structure | Neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.